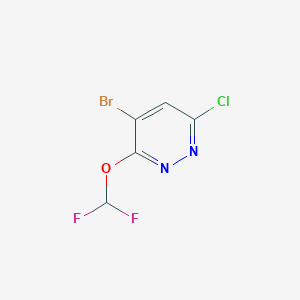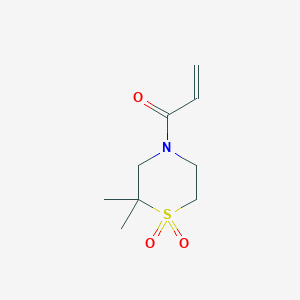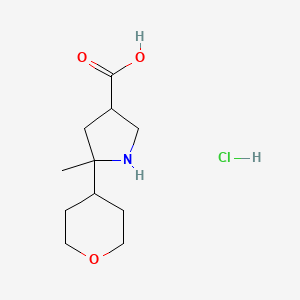
4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyridazine derivatives followed by the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-Bromo-6-chloro-3-methoxypyridazine
- 4-Bromo-6-chloro-3-(trifluoromethoxy)pyridazine
- 4-Bromo-6-chloro-3-(difluoromethyl)pyridazine
Comparison: Compared to similar compounds, 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
IUPAC Name |
4-bromo-6-chloro-3-(difluoromethoxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClF2N2O/c6-2-1-3(7)10-11-4(2)12-5(8)9/h1,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNFSNHNRZTVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3,4-dimethylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2489428.png)


![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)




![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

